C620-0696 -

C620-0696

Catalog Number: EVT-1534457
CAS Number:
Molecular Formula: C24H24N4O3
Molecular Weight: 416.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C620-0696 is a novel potent inhibitor of bromodomain PHD-finger transcription factor (BPTF).
Overview

C620-0696 is a small molecule compound identified as a potent inhibitor targeting the bromodomain of the Bromodomain PHD-finger Transcription Factor (BPTF), which plays a crucial role in chromatin remodeling and gene expression regulation. BPTF is implicated in various oncogenic processes, particularly in non-small-cell lung cancer (NSCLC) where it regulates the expression of key oncogenes such as c-MYC. The discovery of C620-0696 emerged from computational docking studies aimed at identifying selective inhibitors for BPTF, which is a significant target due to its involvement in cancer progression .

Source and Classification

C620-0696 was first reported in 2019 by Jiahui Xu and colleagues, who utilized virtual screening techniques to identify potential inhibitors of the BPTF bromodomain. This compound is classified as an epigenetic modulator due to its ability to interfere with protein interactions that regulate chromatin structure and function, thereby influencing gene transcription .

Molecular Structure Analysis

The molecular structure of C620-0696 is characterized by specific functional groups that facilitate its interaction with the BPTF bromodomain. While detailed structural data is not extensively published, it is known that the compound exhibits a binding affinity (Kd) of approximately 35.5 μM for BPTF, indicating moderate affinity which is significant for therapeutic applications .

Chemical Reactions Analysis

C620-0696 primarily functions through competitive inhibition of BPTF's binding to acetylated histones, disrupting its role in chromatin remodeling. The compound has been shown to induce apoptosis and inhibit colony formation in NSCLC cells, suggesting that it may trigger downstream signaling pathways associated with cell death and growth inhibition . The specific chemical reactions involved in its mechanism of action remain an area for further research.

Mechanism of Action

C620-0696 exerts its effects by binding to the bromodomain of BPTF, thereby inhibiting its interaction with acetylated lysines on histones. This disruption leads to decreased transcriptional activation of oncogenes such as c-MYC, which is essential for tumor growth and survival in various cancers. The compound's ability to suppress c-MYC expression highlights its potential as a therapeutic agent in targeting epigenetic regulators involved in cancer progression .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not extensively documented for C620-0696, general characteristics can be inferred based on similar compounds within its class. Typically, small molecule inhibitors like C620-0696 exhibit moderate solubility in common organic solvents, stability under physiological conditions, and favorable pharmacokinetic profiles conducive to cellular uptake .

Applications

C620-0696 has potential applications in cancer research and therapy, particularly as a tool for studying the role of BPTF in oncogenesis. Its ability to inhibit c-MYC expression positions it as a candidate for further development into a therapeutic agent aimed at treating NSCLC and possibly other malignancies where BPTF plays a critical role. The ongoing exploration of small molecule inhibitors like C620-0696 underscores the importance of epigenetic targets in modern oncology .

Introduction to BPTF and Rationale for Targeted Inhibition

Structural and Functional Characterization of Bromodomain PHD-Finger Transcription Factor (BPTF)

BPTF (Bromodomain PHD Finger Transcription Factor) serves as the largest and functionally critical subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery essential for eukaryotic gene regulation. The human BPTF protein spans 2,781 amino acids and harbors multiple conserved domains that orchestrate its epigenetic functions [1] [9]:

  • Bromodomain (BRD): Recognizes acetylated lysine residues on histones (e.g., H4K16ac, H2A.ZK7ac/K13ac), facilitating recruitment to transcriptionally active genomic regions [1] [6].
  • Plant Homeodomain (PHD) Fingers: Binds trimethylated histone H3 lysine 4 (H3K4me3), a mark associated with active promoters and enhancers [6] [9].
  • DDT Domain: Mediates DNA association and nucleosome sliding [9].
  • LXXLL Motifs & Acidic Glutamine-Rich Region: Enable interactions with nuclear receptors and transcriptional co-activators [1] [9].

Table 1: Functional Domains of BPTF

DomainStructural FeaturesEpigenetic RecognitionBiological Function
Bromodomain110-aa four-helical bundleH4K16ac, H2A.ZK7ac/K13acChromatin anchoring
PHD FingersC4HC3 zinc-coordinating motifH3K4me2/3Promoter/enhancer localization
DDTDNA-binding α-helicesNucleosomal DNANucleosome repositioning
LXXLL MotifsHydrophobic interaction surfacesNuclear receptorsTranscriptional coactivation

Chromatin remodeling by BPTF-NURF involves ATP-dependent nucleosome sliding, which exposes DNA sequences to transcription factors like c-Myc, thereby enabling oncogene activation [1] [6] [9].

BPTF Dysregulation in Non-Small-Cell Lung Cancer (NSCLC) Pathogenesis

BPTF is genomically amplified and overexpressed in >70% of lung adenocarcinomas, correlating with advanced TNM staging, lymph node metastasis, and poor patient survival [2] [3]. Functionally, BPTF drives NSCLC pathogenesis through:

  • Cell Cycle Progression: Upregulation of cyclin D1 and phosphorylation of retinoblastoma (Rb) protein, accelerating G1/S transition [2].
  • Anti-Apoptotic Signaling: Suppression of caspase-8/7 and PARP cleavage while activating PI3K/Akt and MAPK/Erk pathways [2] [7].
  • Metastasis Promotion: Enhancement of VEGF expression and epithelial-mesenchymal transition (EMT) [2].Key Evidence: siRNA-mediated BPTF knockdown in A549 and NCI-H460 cells induced G1 arrest, reduced proliferation by >60%, and increased apoptosis by 15–20% [2].

Therapeutic Imperative for BPTF Bromodomain Inhibition in Epigenetic Oncology

The bromodomain’s role as an "acetyl-lysine reader" makes it pharmacologically tractable. Preclinical studies validate BPTF as a master oncogenic regulator:

  • BPTF sustains c-Myc transcription—a driver of NSCLC proliferation and therapy resistance [4] [7] [9].
  • It modulates chromatin accessibility for oncogenic transcription factors beyond Myc (e.g., MITF in melanoma) [3] [6].Pan-bromodomain inhibitors (e.g., bromosporine) lack selectivity, underscoring the need for BPTF-specific agents like C620-0696 [3] [9].

Discovery and Validation of C620-0696

Properties

Product Name

C620-0696

IUPAC Name

10-[3-(dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

InChI

InChI=1S/C24H24N4O3/c1-28(2)10-5-9-25-18-12-19(26-13-15-8-11-30-14-15)22-21-20(18)23(29)16-6-3-4-7-17(16)24(21)31-27-22/h3-4,6-8,11-12,14,25-26H,5,9-10,13H2,1-2H3

InChI Key

GHMCVYURSRCROT-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)NCC5=COC=C5

Solubility

Soluble in DMSO

Synonyms

C620-0696; C-620-0696; C 620-0696; C6200696; C-6200696; C 6200696;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.